molecular formula C3H4N3NaO2S B12965002 Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate

Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate

Cat. No.: B12965002
M. Wt: 169.14 g/mol
InChI Key: JRUKHIPYVNIULA-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate is a versatile chemical intermediate designed for research and development applications. This compound is characterized by its molecular formula and a distinct structure represented by the SMILES notation CN1C(S(=O)[O-])=CN=N1 . It is offered with a high purity level of 95% . As a sulfinate, its primary research value lies in its role as a key precursor in chemical synthesis. Researchers utilize sulfinate salts like this one as building blocks for the preparation of various sulfone- or sulfonamide-containing molecules, which are important motifs in medicinal chemistry and materials science. For instance, it can serve as a precursor to reactive intermediates such as sulfonyl chlorides , which are crucial for subsequent coupling reactions. The structural core of this compound is the 1,2,3-triazole ring, a privileged scaffold in chemical research known for its stability and presence in pharmacologically active compounds . The specific research applications and detailed mechanism of action for this particular sulfinate salt are areas of ongoing investigation in specialized research fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions. For specific storage and handling information, please consult the relevant safety data sheet.

Properties

Molecular Formula

C3H4N3NaO2S

Molecular Weight

169.14 g/mol

IUPAC Name

sodium;3-methyltriazole-4-sulfinate

InChI

InChI=1S/C3H5N3O2S.Na/c1-6-3(9(7)8)2-4-5-6;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

JRUKHIPYVNIULA-UHFFFAOYSA-M

Canonical SMILES

CN1C(=CN=N1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

N-Methylation of 1H-1,2,3-Triazole

  • The methylation is typically performed by reacting 1H-1,2,3-triazole with methylating agents such as methyl iodide or chloromethane in the presence of a strong base (e.g., potassium hydroxide or sodium hydride) in an alcoholic solvent like ethanol.
  • Controlled addition and reflux conditions help achieve selective N-1 methylation, minimizing isomeric by-products.
  • Example yields for similar N-methylation reactions range from 50% to 80%, depending on conditions and purification methods.

Functionalization at the 5-Position

  • Lithiation at the 5-position is achieved by treating the N-methylated triazole with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (e.g., −78 °C).
  • The lithiated intermediate can then be reacted with electrophiles such as carbon dioxide to form 5-carboxylic acid derivatives or with halogenating agents (e.g., dibromomethane) to introduce bromine at the 5-position.
  • Protection groups like trimethylsilyl can be introduced to improve regioselectivity and facilitate subsequent transformations.

Introduction of the Sulfinate Group

  • The sulfinate group can be introduced by sulfonation of the 5-position or by conversion of 5-bromo or 5-carboxylic acid derivatives to the corresponding sulfinate salt.
  • One approach involves the reduction of 5-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate with sodium sulfite or related sulfinate sources under catalytic or reductive conditions.
  • Alternatively, nucleophilic substitution of 5-halogenated triazoles with sodium sulfinate salts can yield the target sulfinate compound.

Formation of Sodium Salt

  • The final step involves neutralization or salt formation with sodium hydroxide or sodium carbonate to obtain the sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate.
  • This step ensures the compound is in a stable, water-soluble form suitable for further applications.
Step Reagents/Conditions Product Yield (%) Notes
1. N-Methylation 1H-1,2,3-triazole, KOH, CH3Cl, EtOH, reflux 1-methyl-1H-1,2,3-triazole 60-80 Controlled addition to avoid isomers
2. 5-Lithiation 1-methyl-1H-1,2,3-triazole, LDA, THF, −78 °C 5-lithio intermediate - Low temperature for regioselectivity
3. Electrophilic substitution CO2 or Br2 or dibromomethane 5-carboxylic acid or 5-bromo derivative 70-75 Quenching with ammonium chloride
4. Sulfination 5-bromo derivative, Na2SO3 or NaHSO3, catalyst 5-sulfinate intermediate 60-70 Reductive or nucleophilic substitution
5. Sodium salt formation NaOH or Na2CO3 This compound Quantitative Purification by crystallization
  • The use of strong bases like LDA at low temperatures is critical to achieve regioselective lithiation at the 5-position without affecting the methylated nitrogen.
  • Protection of other reactive sites on the triazole ring (e.g., via silyl groups) can improve yields and reduce side reactions.
  • Sulfination reactions benefit from catalytic hydrogenation or reductive conditions to convert halogenated intermediates efficiently.
  • Purification by recrystallization or chromatography ensures high purity, with HPLC purities often exceeding 95%.

The preparation of this compound involves a multi-step synthetic route starting from 1H-1,2,3-triazole, proceeding through selective N-methylation, lithiation at the 5-position, electrophilic substitution to introduce functional groups, and finally sulfination and salt formation. Control of reaction conditions, choice of reagents, and protection strategies are essential to maximize yield and purity. Although direct literature on this exact compound is scarce, analogous methods from related triazole chemistry provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert it into sulfinate or sulfonamide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used under mild conditions.

Major Products: The major products formed from these reactions include sulfonate, sulfinate, and sulfonamide derivatives, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate, in the development of anticancer agents. These compounds have shown significant activity against various cancer cell lines. For instance, derivatives with triazole moieties exhibited enhanced potency against HCT116 cancer cells, demonstrating IC50 values significantly lower than traditional treatments . The mechanism of action often involves the induction of apoptosis and inhibition of cell migration through modulation of epithelial and mesenchymal markers .

Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its efficacy against bacterial and fungal pathogens. The incorporation of the triazole ring enhances the bioactivity of these compounds, making them suitable candidates for developing new antibiotics and antifungals .

Organic Synthesis

Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various nucleophilic substitution reactions and coupling reactions to form complex molecules. The ability to introduce functional groups through triazole chemistry has made it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Phase Transfer Catalysis
The compound can act as a phase transfer catalyst in heterogeneous nucleophilic substitution reactions. This property is particularly useful in organic synthesis where it facilitates the transfer of nucleophiles across phases, enhancing reaction rates and yields . Such catalytic applications are crucial for developing more efficient synthetic pathways.

Agricultural Chemistry

Herbicidal Applications
Research indicates that triazole derivatives exhibit herbicidal properties. This compound has been explored for its potential use in agricultural formulations aimed at controlling weed populations without affecting crop yield . The triazole structure contributes to the selective toxicity towards certain plant species.

Case Studies

Study Application Findings
Study on Anticancer Activity AnticancerThis compound derivatives induced apoptosis in HCT116 cells with IC50 values significantly lower than existing treatments.
Synthesis of Triazoles Organic SynthesisDemonstrated efficient nucleophilic substitution reactions using this compound as a catalyst.
Herbicidal Potential Assessment Agricultural ChemistryEvaluated as an effective herbicide with selective action against specific weed species while preserving crop integrity.

Mechanism of Action

The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate becomes evident when compared to analogous triazole derivatives. Key comparisons include:

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications
This compound C₃H₄N₃NaO₂S -SO₂⁻ (sulfinate), 1-methyl High solubility, click chemistry, drug intermediates
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride C₄H₆ClN₃O₂S -SO₂Cl (sulfonyl chloride), 1-methyl Electrophilic reactivity, synthesis of sulfonamides
Methyl 1-phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate C₁₈H₁₇N₃O₂ -CO₂Me (ester), 1-phenethyl, 4-phenyl Lipophilic, enzyme inhibition studies
1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole Varies -SO₂-aryl (sulfonyl), 5-methyl High specificity in biological targets

Key Observations:

  • Reactivity: The sulfinate group in this compound enables nucleophilic reactions (e.g., with alkyl halides), whereas sulfonyl chlorides (e.g., CAS 1784319-29-4) participate in electrophilic substitutions to form sulfonamides or sulfonate esters .
  • Solubility: The sodium sulfinate’s ionic nature grants superior aqueous solubility compared to neutral triazole esters or sulfonyl chlorides, which are more lipophilic and suited for membrane permeability in drug design .
  • Biological Specificity: Sulfonyl-linked triazoles (e.g., 1-substituted-phenyl-4-sulfonyl analogs) exhibit higher target specificity than amide-linked derivatives due to enhanced electronic and steric interactions .

Physicochemical Stability

  • Thermal Stability: Sulfinate salts are generally stable in aqueous media but sensitive to strong acids, whereas sulfonyl chlorides hydrolyze readily in moisture, requiring anhydrous handling .
  • Storage Conditions: Sodium sulfinate derivatives are typically stored at ambient temperatures, while sulfonyl chlorides (e.g., CAS 1784319-29-4) necessitate refrigeration to prevent decomposition .

Biological Activity

Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and Van der Waals forces. The presence of the sulfonate group enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This interaction prevents substrate binding and catalysis, thereby modulating enzyme activity.
  • Anticancer Activity : Compounds containing the triazole moiety have demonstrated significant anticancer properties. They interact with various cellular pathways, leading to apoptosis in cancer cells. For instance, studies have shown that triazole derivatives exhibit cytotoxic effects against multiple cancer cell lines .
  • Antimicrobial Properties : this compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionModulates enzyme activity through binding

Anticancer Efficacy

In a study evaluating various triazole derivatives for anticancer activity, this compound was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Action

Another investigation focused on the antimicrobial properties of this compound. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents amid rising drug resistance .

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